(Z)-2-Penten-1-ol

Descripción

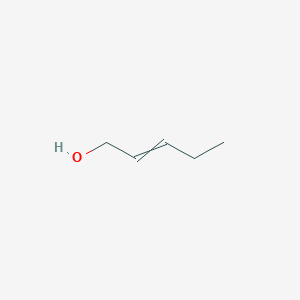

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-pent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSIZIIPFNVMHF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878754 | |

| Record name | cis-Pent-2-ene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green diffusive aroma | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-2-Penten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.844-0.850 | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1576-95-0, 1576-96-1 | |

| Record name | cis-2-Penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Penten-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Pent-2-ene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-pent-2-ene-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNC2NB53MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-Penten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-2-Penten-1-ol: Chemical Properties and Structure

(Z)-2-Penten-1-ol , also known as cis-2-Penten-1-ol, is an organic compound classified as an unsaturated fatty alcohol. It is a volatile molecule found in various plants and food products, including green tea, olive oil, and broccoli, where it contributes to their characteristic aromas.[1][2] In addition to its role as a plant and human metabolite, it serves as a flavoring agent, a fragrance ingredient in cosmetics and detergents, and an insect attractant.[1][2] Its chemical properties and the specific geometry of its double bond make it a subject of interest for researchers in organic synthesis, food chemistry, and chemical ecology.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various industrial and research settings, dictating its behavior in different solvents and conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [2][3] |

| Molecular Weight | 86.13 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Green, diffusive aroma | [2][4] |

| Boiling Point | 138 °C (at 760 mmHg) | [2][4] |

| Density | 0.849 - 0.856 g/mL at 25 °C | [4] |

| Solubility | Slightly soluble in water; soluble in non-polar solvents & alcohol | [1][2] |

| Refractive Index | 1.433 - 1.439 at 20 °C | [4] |

| Flash Point | 48.33 °C (119 °F) | [4] |

| Vapor Pressure | 2.41 mmHg at 25 °C | [1] |

Chemical Structure and Identifiers

The defining structural feature of this compound is a five-carbon chain containing a primary alcohol functional group at position 1 and a carbon-carbon double bond at position 2. The '(Z)-' designation (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond (the ethyl group and the hydroxymethyl group) are on the same side, resulting in a 'cis' configuration.[5] This stereochemistry is critical to its physical properties and biological activity compared to its (E)-isomer.[5]

-

IUPAC Name : (Z)-pent-2-en-1-ol[2]

-

SMILES : CC/C=C\CO[2]

-

InChI : InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3-[2][3]

-

CAS Number : 1576-95-0[3]

References

(Z)-2-Penten-1-ol CAS number and molecular weight

An In-depth Technical Guide to (Z)-2-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as cis-2-Penten-1-ol, is an organic compound with the chemical formula C5H10O. It is a volatile, colorless liquid characterized by a green, diffusive aroma. This unsaturated alcohol is found in various natural sources, including green tea, virgin olive oil, and broccoli.[1] It serves as a valuable stereoisomeric building block in organic synthesis and is utilized as a fragrance and flavoring agent.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on its potential applications in research and development.

Chemical and Physical Properties

This compound is a primary allylic alcohol. The presence of the cis-configured double bond significantly influences its molecular geometry and reactivity compared to its trans-isomer. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 1576-95-0[2] |

| Molecular Weight | 86.13 g/mol [1] |

| Molecular Formula | C5H10O[2] |

| Boiling Point | 138 °C at 760 mmHg |

| Appearance | Colorless liquid[1] |

| InChI Key | BTSIZIIPFNVMHF-ARJAWSKDSA-N[2] |

| Synonyms | cis-2-Penten-1-ol, (Z)-Pent-2-en-1-ol, Nor leaf alcohol[2] |

Synthesis of this compound

The stereoselective synthesis of this compound is most reliably achieved through the partial hydrogenation of 2-pentyn-1-ol (B105750). The use of a poisoned catalyst, specifically Lindlar's catalyst, is crucial for halting the hydrogenation at the alkene stage and ensuring the formation of the cis isomer.

Experimental Protocol: Lindlar Hydrogenation of 2-Pentyn-1-ol

This protocol describes the synthesis of this compound from 2-pentyn-1-ol using a Lindlar catalyst.

Materials:

-

2-pentyn-1-ol

-

Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead)

-

An appropriate solvent (e.g., ethyl acetate, hexane, or ethanol)

-

Quinoline (B57606) (optional, to moderate catalyst activity)

-

Hydrogen gas (H2)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flask suitable for hydrogenation, add Lindlar's catalyst (typically 5-10% w/w relative to the alkyne).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as nitrogen or argon.

-

Solvent and Substrate Addition: Add the chosen solvent to the flask, followed by the 2-pentyn-1-ol substrate. If the substrate is particularly sensitive, quinoline can be added to further deactivate the catalyst.

-

Hydrogenation: Evacuate the flask again and introduce hydrogen gas (1 atm, typically from a balloon).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be carefully monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction is stopped upon complete consumption of the starting alkyne and to prevent over-reduction to the corresponding alkane.

-

Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by distillation or column chromatography to obtain the final product with high purity.

Caption: Synthesis and purification workflow for this compound.

Biological Activity and Potential Applications

This compound has been identified as a volatile compound in several plants and is known to contribute to their characteristic aromas. Beyond its organoleptic properties, research suggests it possesses antioxidant activity.

Antioxidant Properties

Unsaturated alcohols, including this compound, are believed to exert their antioxidant effects primarily through a hydrogen atom transfer (HAT) mechanism. The allylic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions. This mechanism is crucial in protecting biological systems from oxidative stress, which is implicated in a wide range of diseases.

The general mechanism for the antioxidant activity of an unsaturated alcohol can be visualized as follows:

Caption: Hydrogen atom transfer mechanism for radical scavenging.

While specific studies on the antioxidant capacity of pure this compound are limited, the antioxidant properties of essential oils containing this compound, such as those from basil and thyme, have been documented.

Role in Drug Development

Currently, there are no direct applications of this compound as a therapeutic agent. However, as a chiral building block, it holds potential as a starting material or intermediate in the synthesis of more complex, biologically active molecules. The presence of both a hydroxyl group and a cis-alkene functionality allows for a variety of chemical transformations, making it a versatile synthon for medicinal chemists.

Conclusion

This compound is a well-characterized unsaturated alcohol with established methods for its stereoselective synthesis. Its known biological activity is primarily associated with its antioxidant potential, a characteristic of many unsaturated alcohols. While its direct role in drug development has yet to be fully explored, its utility as a synthetic intermediate suggests that it may be a valuable component in the synthesis of future therapeutic agents. Further research into its biological effects could unveil new applications for this versatile molecule.

References

Natural occurrence of (Z)-2-Penten-1-ol in plants

An In-depth Technical Guide on the Natural Occurrence of (Z)-2-Penten-1-ol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 1576-95-0), also known as cis-2-penten-1-ol, is a volatile organic compound (VOC) belonging to the family of "green leaf volatiles" (GLVs). It possesses a characteristic green, slightly fruity aroma and has been identified as a natural constituent in a wide array of plant species. As a C5 alcohol, its presence contributes significantly to the flavor and scent profiles of many fruits, vegetables, and herbs.[1] Beyond its sensory attributes, this compound is a product of the lipoxygenase (LOX) pathway, a critical metabolic cascade activated in response to tissue damage, herbivory, and pathogen attack. This guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and the analytical methodologies used for its identification and quantification in plant matrices.

Natural Occurrence and Quantitative Data

This compound is widely distributed throughout the plant kingdom. It has been identified in edible plants such as broccoli, green tea, and virgin olive oil, as well as various fruits, herbs, and vegetables.[1] The concentration of this compound can vary significantly depending on the plant species, tissue type (fruit, leaf, seed), developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

Table 1: Quantitative Occurrence of this compound in Various Plants

| Plant Species | Common Name | Plant Part | Concentration | Reference |

| Momordica charantia | Bitter Gourd | Seed Oil | 507.00 ± 9.54 µg/kg | [2] |

| Cucurbita moschata | Pumpkin | Seed Oil | 149.00 ± 11.79 µg/kg | [2] |

| Citrullus lanatus | Watermelon | Seed Oil | 99.33 ± 3.79 µg/kg | [2] |

| Benincasa hispida | Wax Gourd | Seed Oil | 82.67 ± 4.51 µg/kg | [2] |

| Cucumis sativus | Cucumber | Seed Oil | 66.67 ± 4.93 µg/kg | [2] |

| Syzygium paniculatum | Brush Cherry | Fruit | ~4.9 µg/kg* | [3] |

| Brassicaceae Family | Cabbages, etc. | Leaves | Present, one of the most abundant C5 alcohols | [4] |

| Perilla frutescens | Perilla | - | Presence Confirmed | [1] |

| Arctostaphylos uva-ursi | Bearberry | - | Presence Confirmed | [1] |

*Concentration estimated from relative percentage of total volatile extract.

Biosynthesis of this compound

This compound is synthesized via the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as precursors. In plants, the primary substrate for C5 volatiles is α-linolenic acid (C18:3). The synthesis is initiated by the enzyme 13-lipoxygenase (13-LOX), which oxygenates α-linolenic acid to form 13-hydroperoxylinolenic acid (13-HPOT).

Unlike the formation of C6 volatiles (e.g., hexenal), which requires the subsequent action of hydroperoxide lyase (HPL), the biosynthesis of C5 volatiles follows an HPL-independent route.[5] It is proposed that the 13-HPOT intermediate is further acted upon by the peroxidase activity of LOX itself, or another peroxidase, to form an alkoxyl radical. This unstable radical undergoes non-enzymatic cleavage (β-scission), resulting in the formation of a C5 aldehyde, which is then reduced to this compound by an alcohol dehydrogenase (ADH).[5]

Experimental Protocols

The analysis of this compound in plant tissues is predominantly performed using gas chromatography-mass spectrometry (GC-MS), which allows for the separation, identification, and quantification of volatile compounds. Headspace solid-phase microextraction (HS-SPME) is the most common technique for sample preparation due to its solvent-free nature, simplicity, and high sensitivity.[6]

Protocol: Volatile Analysis by HS-SPME-GC-MS

This protocol provides a generalized methodology for the extraction and analysis of this compound from a plant matrix. Optimization is recommended for each specific matrix.

1. Sample Preparation:

-

Weigh a precise amount of fresh or flash-frozen plant material (e.g., 0.5-2.0 g) into a 20 mL glass headspace vial. For tissues like seeds, grinding may be required to increase surface area.

-

To inhibit enzymatic activity post-sampling and to facilitate volatile release, add a saturated solution of sodium chloride (NaCl).

-

Add an internal standard (e.g., 4-methyl-2-pentanol) at a known concentration to enable semi-quantification.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad polarity coverage, making it suitable for trapping a wide range of VOCs.[6][7]

-

Incubation/Equilibration: Place the vial in an autosampler heating block or water bath. Incubate for 10-15 minutes at a controlled temperature (e.g., 50-60°C) with agitation to allow volatiles to equilibrate in the headspace.[6][8]

-

Extraction: Expose the conditioned SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes) at the same temperature and agitation settings to allow for the adsorption of analytes.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the fiber into the heated GC injector port (e.g., 240-250°C) for thermal desorption of the trapped analytes onto the analytical column.[9]

-

GC Separation:

- Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (60 m × 0.25 mm I.D., 0.25 µm film thickness).[9]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program: A typical temperature program starts at 40°C (hold for 4 min), ramps at 2.5°C/min to 80°C, then at 5°C/min to 110°C, and finally at 10°C/min to 220°C (hold for 20 min).[9]

-

MS Detection:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Scan Range: m/z 30-500.[2]

- Ion Source Temperature: 230-250°C.

4. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum with reference spectra in established libraries (e.g., NIST, Wiley). Confirm identity by comparing its calculated Linear Retention Index (LRI) with values reported in the literature for the same column type.[2]

-

Quantification: Calculate the relative abundance or semi-quantitative concentration of this compound by comparing its peak area to that of the known internal standard. For absolute quantification, a calibration curve prepared with an authentic standard of this compound is required.

References

- 1. This compound | C5H10O | CID 5364919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative study on chemical compositions and volatile profiles of seed oils from five common Cucurbitaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Volatilome Signature of Various Brassicaceae Species [mdpi.com]

- 5. A 13-lipoxygenase, TomloxC, is essential for synthesis of C5 flavour volatiles in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Biosynthesis of (Z)-2-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Penten-1-ol is a volatile organic compound contributing to the characteristic aroma of many fruits and vegetables, including green tea, virgin olive oil, and broccoli.[1] Its biosynthesis is of significant interest for the food and fragrance industries, as well as for understanding plant defense mechanisms. This technical guide delineates the core biosynthetic pathway of this compound, focusing on the enzymatic cascade, quantitative data, and detailed experimental protocols. The pathway proceeds via a lipoxygenase (LOX)-dependent, hydroperoxide lyase (HPL)-independent route, primarily involving the action of a 13-lipoxygenase and an alcohol dehydrogenase.

The Core Biosynthesis Pathway

The formation of this compound is initiated from polyunsaturated fatty acids, primarily α-linolenic acid, through a multi-step enzymatic and non-enzymatic process. Unlike the well-characterized pathway for C6 "green leaf volatiles," the synthesis of C5 compounds like this compound follows a distinct route that bypasses the canonical hydroperoxide lyase (HPL) cleavage.

The key steps are:

-

Dioxygenation by 13-Lipoxygenase (13-LOX): The pathway begins with the dioxygenation of a polyunsaturated fatty acid, such as α-linolenic acid, by a 13-lipoxygenase (e.g., TomloxC in tomato) to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[2][3]

-

Second Oxygenation and Radical Formation: The 13-HPOT is further oxygenated by a lipoxygenase, leading to the formation of an alkoxyl radical.[2]

-

Non-Enzymatic Cleavage: This unstable alkoxyl radical undergoes a non-enzymatic β-scission, resulting in the formation of C5 volatile compounds, including the precursor aldehyde, (Z)-2-pentenal.[2]

-

Reduction by Alcohol Dehydrogenase (ADH): Finally, (Z)-2-pentenal is reduced to this compound by an alcohol dehydrogenase.[3]

This HPL-independent pathway has been shown to be significant, with studies indicating that knockdown of HPL can lead to an increase in C5 volatile synthesis.[2][3]

Pathway Diagram

Caption: Biosynthesis pathway of this compound from α-linolenic acid.

Quantitative Data

Quantitative data for the biosynthesis of this compound is still an active area of research. The tables below summarize available kinetic parameters for the key enzymes involved in the pathway.

Table 1: Kinetic Parameters of Lipoxygenase

| Enzyme Source | Substrate | Product | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Soybean LOX-1 | Linoleic Acid | 13-HPOD | 15 | Not specified | [4][5][6] |

Note: Specific kinetic data for the second oxygenation of 13-HPOT by a lipoxygenase leading to C5 volatiles is not yet well-defined in the literature.

Table 2: Substrate Specificity of Alcohol Dehydrogenase

| Enzyme Source | Substrate | Relative Activity (%) | Reference |

| Yokenella sp. WZY002 | Crotonaldehyde | 100 | [7] |

| Yokenella sp. WZY002 | Benzyl aldehyde | 107 | [7] |

| Horse Liver ADH | trans-Cinnamaldehyde | 100 | [8] |

| Horse Liver ADH | cis-Cinnamaldehyde | ~0.15 | [8] |

Note: Data on the specific activity of ADH with (Z)-2-pentenal as a substrate is limited. The data presented shows the activity with structurally similar unsaturated aldehydes.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Lipoxygenase (LOX) Activity Assay

This protocol is adapted for measuring the formation of hydroperoxides from polyunsaturated fatty acids.

Materials:

-

α-Linolenic acid

-

Soybean lipoxygenase (or purified plant LOX extract)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 6.5)

-

Ethanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of α-linolenic acid in ethanol.

-

In a quartz cuvette, prepare a reaction mixture containing sodium phosphate buffer and the α-linolenic acid substrate.

-

Initiate the reaction by adding the lipoxygenase enzyme solution.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.

-

Calculate the enzyme activity based on the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹).

Coupled LOX-HPL-ADH Assay for Volatile Formation

This protocol allows for the in-vitro synthesis and detection of volatile alcohols from fatty acid precursors.

Materials:

-

13(S)-HPOT (substrate for the second LOX reaction)

-

Plant enzyme extract containing LOX and ADH activities

-

NADPH

-

Gas chromatograph-mass spectrometer (GC-MS) with a headspace sampler

-

Sealed reaction vials

Procedure:

-

Prepare the 13(S)-HPOT substrate.

-

In a sealed headspace vial, combine the plant enzyme extract and NADPH in a suitable buffer.

-

Initiate the reaction by adding the 13(S)-HPOT substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

After a defined incubation time, analyze the headspace for the presence of this compound and other volatile products using GC-MS.

-

Quantify the products using authentic standards.

Alcohol Dehydrogenase (ADH) Activity Assay

This protocol measures the reduction of an unsaturated aldehyde to its corresponding alcohol.

Materials:

-

(Z)-2-Pentenal

-

Purified plant ADH or plant extract

-

NADPH

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, NADPH, and the ADH enzyme solution.

-

Initiate the reaction by adding (Z)-2-pentenal.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADPH (ε = 6,220 M⁻¹cm⁻¹).

Logical Workflow

The following diagram illustrates the experimental workflow for investigating the biosynthesis of this compound.

Caption: Experimental workflow for the elucidation of the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound proceeds through a specialized branch of the lipoxygenase pathway that is independent of hydroperoxide lyase. This pathway involves a sequential oxygenation by lipoxygenase followed by non-enzymatic cleavage to yield a C5 aldehyde, which is subsequently reduced to the final alcohol product. Further research is required to fully characterize the kinetics and regulation of each step, particularly the second LOX-mediated reaction and the substrate specificity of the involved alcohol dehydrogenases. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to investigate this important biosynthetic pathway.

References

- 1. This compound | C5H10O | CID 5364919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A 13-lipoxygenase, TomloxC, is essential for synthesis of C5 flavour volatiles in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of lipid hydroperoxide on lipoxygenase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of lipid hydroperoxide on lipoxygenase kinetics. | Semantic Scholar [semanticscholar.org]

- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 7. journals.asm.org [journals.asm.org]

- 8. Geometric specificity of alcohol dehydrogenases and its potential for separation of trans and cis isomers of unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (Z)-2-Penten-1-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-Penten-1-ol, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a detailed fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.65 - 5.55 | m | 1H | H-3 |

| 5.54 - 5.44 | m | 1H | H-2 |

| 4.17 | d | 2H | H-1 |

| 2.12 - 2.02 | m | 2H | H-4 |

| 1.85 | s (broad) | 1H | -OH |

| 0.97 | t | 3H | H-5 |

| Chemical Shift (δ) ppm | Assignment |

| 133.5 | C-3 |

| 128.8 | C-2 |

| 58.4 | C-1 |

| 20.7 | C-4 |

| 14.2 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for this compound was obtained via the gas phase.[3][4][5]

Key IR Absorption Bands [3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3630 | Strong, Broad | O-H stretch (alcohol) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2965, ~2875 | Strong | C-H stretch (alkane) |

| ~1655 | Medium | C=C stretch (alkene) |

| ~1010 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from electron ionization (EI) mass spectrometry.[6]

Key Mass Spectrum Fragments [6]

| m/z | Relative Intensity (%) | Possible Fragment |

| 86 | ~5 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [M - C₂H₅]⁺ or [C₄H₉]⁺ |

| 41 | ~80 | [C₃H₅]⁺ |

| 31 | ~40 | [CH₂OH]⁺ |

| 29 | ~60 | [C₂H₅]⁺ |

| 27 | ~50 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a liquid alcohol sample for NMR analysis.

-

Sample Preparation : For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[8][9]

-

Tube Insertion : Carefully place the NMR tube in a spinner turbine and adjust its depth using a depth gauge to ensure it is positioned correctly within the NMR probe.

-

Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's software is then used to lock onto the deuterium (B1214612) signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For ¹³C NMR, a longer acquisition time (20-60 minutes) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[7]

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol describes the analysis of a liquid alcohol using ATR-FTIR.

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10] Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

-

Sample Application : Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[10][11]

-

Data Acquisition : Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[11][12] The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning : After the measurement, clean the ATR crystal by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol), and allow it to dry completely.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This protocol is suitable for the analysis of a volatile alcohol like this compound.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be in the range of µg/mL to ng/mL.

-

GC-MS System Setup :

-

Injector : Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

GC Column : Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX) that can separate the analyte from any impurities.

-

Oven Program : Program the GC oven temperature to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Interface : The transfer line temperature should be set high enough to prevent condensation of the analyte (e.g., 280 °C).

-

-

Injection : Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

Data Acquisition : As the separated components elute from the GC column, they enter the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Data Analysis : The resulting total ion chromatogram (TIC) shows the separated compounds as peaks. The mass spectrum for the peak corresponding to this compound can be extracted and analyzed for its molecular ion and fragmentation pattern. This pattern can be compared to a library of known spectra for confirmation.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound, such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C5H10O | CID 5364919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Penten-1-ol, (Z)- [webbook.nist.gov]

- 4. 2-Penten-1-ol, (Z)- [webbook.nist.gov]

- 5. 2-Penten-1-ol, (Z)- [webbook.nist.gov]

- 6. 2-Penten-1-ol, (Z)- [webbook.nist.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. sites.bu.edu [sites.bu.edu]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. jasco-global.com [jasco-global.com]

- 12. azom.com [azom.com]

A Technical Guide to the Physical Properties of cis-2-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cis-2-Penten-1-ol (CAS No. 1576-95-0), an unsaturated alcohol with applications in the flavor and fragrance industries. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

cis-2-Penten-1-ol, also known as (Z)-2-penten-1-ol, is a colorless to pale yellow liquid at room temperature.[1] It possesses a characteristic fruity or green odor.[2][3] The presence of a hydroxyl group and a carbon-carbon double bond in its structure dictates its physical and chemical behavior.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of cis-2-Penten-1-ol based on available literature data.

| Property | Value | Units | Conditions | References |

| Molecular Formula | C₅H₁₀O | - | - | [2][4] |

| Molecular Weight | 86.13 | g/mol | - | [2][4] |

| Boiling Point | 138 | °C | at 760 mmHg | [1][3][5] |

| Melting Point | 48.52 | °C | - | [2][3][5] |

| Density | 0.853 | g/mL | at 25 °C | [5][6] |

| Refractive Index | 1.436 - 1.437 | - | at 20 °C (n20/D) | [2][5][6] |

| Flash Point | 48 - 48.33 | °C | Closed Cup | [1][2][7] |

| Vapor Pressure | 2.41 | mmHg | at 25 °C | [2][5] |

| Solubility | Miscible with alcohol; Immiscible with water.[3][5][8] | - | - | [3][5][8] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for cis-2-Penten-1-ol are not detailed in the provided search results, the following are general, standard methodologies for determining the key physical properties of a liquid alcohol like cis-2-Penten-1-ol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

The liquid is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, and a steady stream of distillate is collected.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific volume), and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and weighed again.

-

The pycnometer is then emptied, cleaned, filled with a reference liquid of known density (e.g., water), and weighed.

-

The density of the sample is calculated by comparing the mass of the sample to the mass of the reference liquid.

-

Determination of Refractive Index

The refractive index measures how light propagates through a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into view.

-

The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed Tester).

-

Procedure:

-

The sample is placed in the test cup and heated at a slow, constant rate.

-

A small flame is periodically passed over the surface of the liquid.

-

The flash point is the temperature at which a flash appears at any point on the surface of the liquid.

-

Logical Workflow for Physical Property Analysis

The following diagram illustrates a general workflow for the physical characterization of a liquid organic compound like cis-2-Penten-1-ol.

Caption: A generalized workflow for the determination of physical properties of a liquid sample.

References

- 1. This compound, 1576-95-0 [thegoodscentscompany.com]

- 2. Page loading... [guidechem.com]

- 3. CIS-2-PENTEN-1-OL CAS#: 1576-95-0 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. cis-2-penten-1-ol [stenutz.eu]

- 7. cis-2-Penten-1-ol 95 1576-95-0 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

Biological activity of (Z)-2-Penten-1-ol

An In-Depth Technical Guide to the Biological Activity of (Z)-2-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a volatile organic compound with a characteristic green aroma, is a naturally occurring alcohol found in a variety of plants and is also utilized as a flavoring and fragrance agent.[1] While its presence in biologically active essential oils suggests potential pharmacological effects, comprehensive studies detailing the specific biological activities of the isolated compound are limited in publicly accessible scientific literature. This technical guide synthesizes the current knowledge on this compound, providing a summary of its physicochemical properties, known biological roles, and detailed experimental protocols for the evaluation of its potential antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. In the absence of extensive quantitative data for the pure compound, this guide serves as a foundational resource for researchers aiming to investigate the bioactivity of this compound.

Introduction

This compound, also known as cis-2-Penten-1-ol, is a five-carbon unsaturated alcohol. It is a component of the aroma complex of various fruits and vegetables, including green tea, virgin olive oil, and broccoli.[1] In the fragrance and flavor industry, it is valued for its fresh, green notes. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[1] Despite its widespread use and natural occurrence, in-depth research into its specific biological activities at the molecular and cellular levels is not extensively documented. This guide aims to provide a comprehensive overview of the available information and to furnish researchers with the necessary experimental frameworks to explore its potential pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H10O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Green, diffusive aroma | [2] |

| Boiling Point | 138 °C at 760 mmHg | |

| Solubility | Slightly soluble in water; soluble in non-polar solvents and ethanol. | [2] |

| Density | 0.844-0.850 g/cm³ | [2] |

| Refractive Index | 1.427-1.433 | [2] |

| CAS Number | 1576-95-0 |

Biological Activity Data

Quantitative data on the biological activity of pure this compound are scarce in the available literature. However, it is a constituent of some essential oils that have been studied for their biological effects. It is important to note that the activity of the essential oil is a result of the synergistic or additive effects of all its components, and cannot be attributed solely to this compound.

Antioxidant Activity

No specific IC50 values for the antioxidant activity of this compound were found in the reviewed literature. The compound is a component of some plant extracts that exhibit antioxidant properties, but its individual contribution has not been quantified.

Table 2: Quantitative Antioxidant Activity of this compound (Data Not Available)

| Assay | IC50 (µg/mL) | Notes |

| DPPH Radical Scavenging | N/A | Data not available in the reviewed literature. |

| ABTS Radical Scavenging | N/A | Data not available in the reviewed literature. |

| Ferric Reducing Antioxidant Power (FRAP) | N/A | Data not available in the reviewed literature. |

Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not well-documented.

Table 3: Antimicrobial Activity of this compound (Data Not Available)

| Microorganism | MIC (µg/mL) | Notes |

| Escherichia coli | N/A | Data not available in the reviewed literature. |

| Staphylococcus aureus | N/A | Data not available in the reviewed literature. |

| Candida albicans | N/A | Data not available in the reviewed literature. |

Anti-inflammatory Activity

Table 4: Anti-inflammatory Activity of this compound (Data Not Available)

| Assay | IC50 (µg/mL) | Notes |

| Inhibition of Nitric Oxide (NO) Production | N/A | Data not available in the reviewed literature. |

| Inhibition of Cyclooxygenase-2 (COX-2) | N/A | Data not available in the reviewed literature. |

Cytotoxicity

Specific cytotoxicity data, such as LD50 or CC50 values for this compound, are not extensively reported in the context of pharmacological research.

Table 5: Cytotoxicity of this compound (Data Not Available)

| Cell Line | CC50/IC50 (µg/mL) | Notes |

| e.g., HeLa, HepG2 | N/A | Data not available in the reviewed literature. |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the biological activity of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the test sample or standard to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

References

(Z)-2-Penten-1-ol: A Technical Safety and Hazard Whitepaper

This document provides a comprehensive overview of the safety and hazard information for (Z)-2-Penten-1-ol, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and regulatory guidelines to ensure a thorough understanding of the potential risks and safe handling procedures.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C5H10O. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 86.13 g/mol | [1] |

| Boiling Point | 138 °C @ 760 mmHg | [1] |

| Flash Point | 48 °C (118.4 °F) - Closed Cup | [2] |

| Vapor Density | 2.96 | [2] |

| Specific Gravity | 0.853 | [2] |

| Solubility | Information not available | [2] |

GHS Hazard Classification and Labeling

This compound is classified as a flammable liquid. The GHS classification and associated hazard and precautionary statements are crucial for safe handling and storage.

| Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid, Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |

Precautionary Statements:

A comprehensive list of precautionary statements is provided to guide safe handling, storage, and disposal.

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P240 | Ground/bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P242 | Use only non-sparking tools. |

| P243 | Take precautionary measures against static discharge. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Detailed toxicological data for this compound is limited. The toxicological properties have not been fully investigated[2]. However, some information is available through read-across studies for related compounds.

| Toxicity Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity | No data available | - | - | |

| Acute Dermal Toxicity | No data available | - | - | |

| Acute Inhalation Toxicity | No data available | - | - | |

| Skin Irritation | Causes skin irritation | - | GHS Classification | [3][4] |

| Eye Irritation | Causes serious eye irritation/damage | - | GHS Classification | [3][4] |

| Developmental Toxicity | NOAEL: 600 mg/kg/day | Rat | Read-across from 3-methyl-2-buten-1-ol (B147165) (OECD 414) | [6] |

It is important to note that while specific LD50 and LC50 values for this compound are not available, the substance is indicated to cause skin and eye irritation[3][4].

Experimental Protocols

Detailed experimental methodologies are critical for the accurate assessment of chemical hazards. The following sections describe the standard protocols for determining the key safety parameters of this compound.

Flash Point Determination: Pensky-Martens Closed-Cup Method (ASTM D93)

The flash point of a volatile liquid is determined using a Pensky-Martens closed-cup tester.

Methodology:

-

A brass test cup is filled with the test substance to a specified level.

-

The cup is heated at a slow, constant rate while the substance is stirred to ensure uniform temperature distribution.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the substance to ignite[2][3][7][8][9].

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

These guidelines provide methods for assessing the acute toxic effects of a substance administered orally.

Methodology (General Principles):

-

The test substance is administered in a single dose or multiple doses within 24 hours to fasted animals, typically rodents[10].

-

Several dose levels are used to determine the dose-response relationship.

-

Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality[10].

-

The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals[10].

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential adverse effects from short-term dermal exposure.

Methodology:

-

The test substance is applied to a shaved area of the skin of the test animal (commonly rabbits or rats)[4][11][12][13].

-

The application site is typically covered with a porous gauze dressing for a 24-hour exposure period[13].

-

Animals are observed for signs of toxicity and mortality over a 14-day period[12].

-

The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD Guideline 403)

This method evaluates the health hazards from short-term inhalation exposure to a substance.

Methodology:

-

Animals, usually rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours[14][15][16].

-

Multiple concentrations are tested to establish a concentration-response relationship[14][16].

-

The animals are observed for at least 14 days for signs of toxicity and mortality[14][15][16].

-

The LC50 (median lethal concentration) is calculated[15].

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

A small amount of the test substance is applied to a patch of shaved skin on a test animal, typically an albino rabbit[1][17][18][19][20].

-

The treated skin is observed for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application[1][20].

-

The severity of the skin reactions is scored to determine the irritation potential[20].

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the test animal, usually an albino rabbit[6][10][21][22][23][24]. The other eye serves as a control.

-

The eyes are examined for ocular reactions such as corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation[6][22].

-

The severity of the reactions is scored to classify the substance's irritation potential[6].

Visualizations

The following diagrams illustrate key safety and experimental workflow concepts.

Caption: GHS Hazard Classification for this compound.

Caption: General Experimental Workflow for Acute Toxicity Testing.

References

- 1. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 2. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 3. shxf17.com [shxf17.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 12. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 13. nucro-technics.com [nucro-technics.com]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 16. eurolab.net [eurolab.net]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. flashpointsrl.com [flashpointsrl.com]

An In-depth Technical Guide on the IUPAC Nomenclature and Characterization of 2-Penten-1-ol Isomers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the isomers of 2-penten-1-ol, with a primary focus on the geometric isomers, (E)-2-penten-1-ol and (Z)-2-penten-1-ol. It details the principles of IUPAC nomenclature for designating these stereoisomers, presents a comparative summary of their physicochemical and spectroscopic properties, and outlines key experimental protocols for their stereoselective synthesis and analytical separation. The inclusion of structured data tables and process diagrams aims to facilitate a clear and thorough understanding for professionals in chemical research and development.

Introduction to Isomerism in 2-Penten-1-ol

2-Penten-1-ol (C₅H₁₀O) is a primary allylic alcohol that plays a role as a plant metabolite and a volatile oil component[1]. Its molecular structure features a five-carbon chain with a hydroxyl group at position 1 and a carbon-carbon double bond at position 2. The presence of this double bond restricts rotation, giving rise to geometric isomerism[2]. The two resulting stereoisomers are designated as (E) and (Z) based on the spatial arrangement of substituents around the double bond. These isomers can exhibit distinct physical, chemical, and biological properties, making their precise identification and separation crucial for research and application purposes[2][3].

The core structure of 2-penten-1-ol does not contain a chiral center, as no carbon atom is bonded to four different substituents. Therefore, the primary stereoisomers are the (E) and (Z) geometric isomers, which are diastereomers of each other[4].

IUPAC Nomenclature: The E/Z System

The unambiguous naming of alkene stereoisomers is achieved using the E/Z notation system, which is based on the Cahn-Ingold-Prelog (CIP) priority rules[5][6]. Unlike the simpler cis/trans notation, which is only suitable for alkenes with two identical substituents, the E/Z system can be applied to any alkene with geometric isomers[4].

The Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of E or Z configuration depends on the priority of the two substituent groups attached to each carbon of the double bond. Priority is determined by the following rules[5][7][8][9]:

-

Atomic Number: Higher priority is assigned to the atom with the higher atomic number directly attached to the double-bond carbon.

-

Ties: If the directly attached atoms are the same, the priority is determined by moving to the next atoms along the chain until a point of first difference is found. The substituent with the higher atomic number at this point receives higher priority.

-

Multiple Bonds: Double and triple bonds are treated as if the atom is bonded to two or three of the same atoms, respectively[5][8].

Assigning E/Z Configuration to 2-Penten-1-ol

The logical workflow for assigning the E/Z configuration to the isomers of 2-penten-1-ol is as follows:

-

Identify Substituents: For the double bond between C2 and C3:

-

On C2: The substituents are a hydrogen atom (-H) and a hydroxymethyl group (-CH₂OH).

-

On C3: The substituents are a hydrogen atom (-H) and an ethyl group (-CH₂CH₃).

-

-

Assign Priorities:

-

On C2: The oxygen atom in -CH₂OH has a higher atomic number (8) than the hydrogen atom (1). Therefore, the -CH₂OH group has higher priority.

-

On C3: The carbon atom in -CH₂CH₃ has a higher atomic number (6) than the hydrogen atom (1). Therefore, the -CH₂CH₃ group has higher priority.

-

-

Determine Configuration:

-

(Z) Isomer: If the two higher-priority groups (-CH₂OH and -CH₂CH₃) are on the same side of the double bond, the isomer is designated as (Z), from the German zusammen (together)[10][11].

-

(E) Isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as (E), from the German entgegen (opposite)[10][11].

-

The following diagram illustrates this decision-making process.

Data Presentation: Physicochemical and Spectroscopic Properties

The differentiation between (E) and (Z) isomers is confirmed by their distinct physical and spectral properties. The following tables summarize available quantitative data for these isomers.

Physicochemical Properties

| Property | This compound | (E)-2-Penten-1-ol | Unit | Reference(s) |

| IUPAC Name | (Z)-pent-2-en-1-ol | (E)-pent-2-en-1-ol | - | [12][13] |

| Synonyms | cis-2-Penten-1-ol | trans-2-Penten-1-ol | - | [13][14] |

| CAS Number | 1576-95-0 | 1576-96-1 | - | [13][14] |

| Molecular Formula | C₅H₁₀O | C₅H₁₀O | - | [13][14] |

| Molecular Weight | 86.1323 | 86.1323 | g/mol | [13][14] |

| Boiling Point | 138 / 411.2 | ~135 | °C / K | [12][15] |

| Density | 0.849 - 0.856 | 0.844 - 0.850 | g/cm³ @ 25°C | [1][16] |

| Refractive Index | 1.433 - 1.439 | 1.427 - 1.433 | @ 20°C | [1][16] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of isomers. Key differences are often observed in NMR and IR spectra.

| Spectroscopic Data | This compound | (E)-2-Penten-1-ol | Notes |

| ¹H NMR | Alkenyl protons (H2, H3) show smaller coupling constants (J-values) typical for cis-isomers. | Alkenyl protons (H2, H3) exhibit larger coupling constants, characteristic of trans-isomers. | The coupling constant difference is a definitive feature for distinguishing cis/trans (Z/E) configurations. |

| ¹³C NMR | Carbon atoms of the double bond (C2, C3) absorb in the range of 100-170 ppm. | Carbon atoms of the double bond (C2, C3) absorb in a similar range, though slight shifts may occur due to steric differences. | The α-carbon (C1) bearing the hydroxyl group typically appears in the 50-80 ppm range[17]. |

| IR Spectroscopy | Strong, broad O-H stretch (~3300-3600 cm⁻¹), strong C-O stretch (~1050 cm⁻¹), C=C stretch (~1650 cm⁻¹), and a characteristic C-H out-of-plane bend for cis-alkenes (~700 cm⁻¹). | Similar O-H, C-O, and C=C stretches. A strong and characteristic C-H out-of-plane bend for trans-alkenes is typically observed around 965 cm⁻¹. | The out-of-plane C-H bending vibration is often the most diagnostic IR feature for differentiating E/Z isomers. |

| Mass Spectrometry | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 86, with fragmentation patterns including the loss of a water molecule (M-18) and cleavage adjacent to the oxygen atom[3]. | The EI mass spectrum is generally very similar to the (Z)-isomer, as mass spectrometry does not typically distinguish between geometric isomers. Both are available in the NIST database[3]. |

Experimental Protocols

Stereoselective Synthesis of this compound

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst.

Objective: To synthesize this compound from 2-pentyn-1-ol (B105750).

Reaction: CH₃CH₂-C≡C-CH₂OH + H₂ --(Lindlar's Catalyst)--> (Z)-CH₃CH₂CH=CHCH₂OH

Materials:

-

2-pentyn-1-ol

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane (B92381) or ethanol)

-

Reaction flask, hydrogen balloon or hydrogenation apparatus, magnetic stirrer

Procedure:

-

Setup: A round-bottom flask is charged with 2-pentyn-1-ol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the alkyne) is added to the mixture.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously at room temperature under a positive pressure of hydrogen (often supplied by a balloon).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the product. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to the saturated alcohol (1-pentanol).

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).

-

Purification: The crude product is purified by flash column chromatography or distillation to yield pure this compound[3].

Analytical Separation and Identification by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like the isomers of 2-penten-1-ol[3][18][19]. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a column[20].

Objective: To separate and identify (E)- and this compound from a mixture.

Methodology:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a Carbowax (polyethylene glycol) stationary phase, is effective for separating these geometric isomers[3].

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: The sample mixture is diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol). An internal standard may be added for quantitative analysis[20].

-

GC Conditions (Illustrative):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.

-

Injection Mode: Split injection.

-

Workflow: The general workflow for GC analysis is depicted in the diagram below. The isomers will exhibit different retention times, allowing for their separation and quantification. Identification is confirmed by comparing the retention times to those of pure standards.

References

- 1. 2-Penten-1-ol | C5H10O | CID 5364920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1576-96-1 | Benchchem [benchchem.com]

- 4. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 9. aklectures.com [aklectures.com]

- 10. Khan Academy [khanacademy.org]

- 11. E- and Z-alkenes [chem.ucalgary.ca]

- 12. This compound | C5H10O | CID 5364919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Penten-1-ol, (E)- [webbook.nist.gov]

- 14. 2-Penten-1-ol, (Z)- [webbook.nist.gov]

- 15. 2-Penten-1-ol, (Z)- [webbook.nist.gov]

- 16. This compound, 1576-95-0 [thegoodscentscompany.com]

- 17. Alcohols | OpenOChem Learn [learn.openochem.org]

- 18. purdue.edu [purdue.edu]

- 19. Gas chromatography of Alcohols [delloyd.50megs.com]

- 20. galvestonjustice.com [galvestonjustice.com]

Olfactory properties of (Z)-2-Penten-1-ol

An In-Depth Technical Guide to the Olfactory Properties of (Z)-2-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1576-95-0) is a volatile organic compound recognized for its contribution to the aroma profile of various natural products, including green tea, virgin olive oil, and broccoli.[1] As a C5 unsaturated alcohol, its distinct olfactory characteristics make it a subject of interest in flavor and fragrance chemistry, as well as in the study of chemosensory reception. This technical guide provides a comprehensive overview of the olfactory properties of this compound, detailing its sensory profile, physicochemical characteristics, and the experimental methodologies used for its evaluation.

Olfactory Profile

The olfactory profile of this compound is predominantly characterized by a "green" aroma.[2] Sensory evaluations have further described its scent with a range of nuances, including:

-

Fruity and Ethereal: Often described as having a fruity character, reminiscent of cherry, particularly upon dilution.[2]

-

Sharp and Pungent: It can impart sharp and pungent notes, contributing a certain "bite" to both sweet and savory applications.[2]

-

Complex Green Notes: The green character is complex, with descriptions including phenolic, nasturtium, and metallic undertones.

Its flavor profile is similarly described as ethereal, green, and spicy, with notes of mustard and horseradish.[2]

Physicochemical and Quantitative Olfactory Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [4] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Specific Gravity | 0.84900 to 0.85600 @ 25°C | [2] |

| Refractive Index | 1.43300 to 1.43900 @ 20°C | [2] |

| Boiling Point | 138.0 °C @ 760.00 mm Hg | [1] |

| Flash Point | 48.33 °C (119.00 °F) TCC | [2] |

| Solubility | Slightly soluble in water; soluble in non-polar solvents | [1] |

Experimental Protocols

The characterization of the olfactory properties of volatile compounds like this compound relies on specialized analytical and sensory techniques. The following sections detail the methodologies for key experiments.

Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis (GC-O-AEDA)

This technique is employed to identify the most potent odor-active compounds in a sample. It involves the separation of volatile compounds by gas chromatography, with the effluent being split between a chemical detector (e.g., mass spectrometer) and a sniffing port for sensory evaluation.

Objective: To determine the Flavor Dilution (FD) factor of this compound, which is a measure of its odor potency relative to other volatile compounds in a sample.

Methodology:

-

Sample Preparation: A sample containing this compound is subjected to solvent extraction or headspace solid-phase microextraction (SPME) to isolate the volatile fraction.

-

Serial Dilution: The obtained extract is serially diluted with a solvent (e.g., dichloromethane) in a 1:1 or 1:2 ratio.[5]

-

GC-O Analysis: Each dilution is injected into the gas chromatograph. The GC is equipped with a column suitable for the separation of volatile alcohols. The column effluent is split, with one part directed to a mass spectrometer for chemical identification and the other to a heated sniffing port.

-

Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected.

-

FD Factor Determination: The analysis proceeds from the most diluted to the most concentrated extract. The FD factor is the highest dilution at which the characteristic odor of this compound is still detectable.[5]

Sensory Panel Evaluation for Odor Profile Characterization

A trained sensory panel is essential for describing the qualitative aspects of an odorant.

Objective: To obtain a detailed qualitative description of the odor profile of this compound.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and describe a wide range of standard aroma compounds, particularly those with "green" notes.[6][7]

-

Sample Preparation: this compound is diluted to a concentration well above its detection threshold in an odorless solvent (e.g., dipropylene glycol or mineral oil). Samples are presented in coded, identical containers.

-

Evaluation Environment: The evaluation is conducted in a sensory analysis laboratory with controlled temperature, humidity, and airflow to minimize distractions.

-